2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide

Lipophilicity Hydrogen Bonding Pyridazine

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide (CAS 893993-30-1) is a synthetic heterocyclic small molecule (MF: C₁₇H₁₆N₄O₃S₂, MW: 388.5 Da) belonging to the pyridazinylthioacetamide class. Its architecture integrates a 3,4-dimethoxyphenyl-substituted pyridazine core linked via a thioether bridge to an N-(thiazol-2-yl)acetamide moiety.

Molecular Formula C17H16N4O3S2
Molecular Weight 388.46
CAS No. 893993-30-1
Cat. No. B2442029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
CAS893993-30-1
Molecular FormulaC17H16N4O3S2
Molecular Weight388.46
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3)OC
InChIInChI=1S/C17H16N4O3S2/c1-23-13-5-3-11(9-14(13)24-2)12-4-6-16(21-20-12)26-10-15(22)19-17-18-7-8-25-17/h3-9H,10H2,1-2H3,(H,18,19,22)
InChIKeyMWMONSRQFMMZRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide (CAS 893993-30-1): Compound Profile & Procurement-Relevant Class Context


2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide (CAS 893993-30-1) is a synthetic heterocyclic small molecule (MF: C₁₇H₁₆N₄O₃S₂, MW: 388.5 Da) belonging to the pyridazinylthioacetamide class . Its architecture integrates a 3,4-dimethoxyphenyl-substituted pyridazine core linked via a thioether bridge to an N-(thiazol-2-yl)acetamide moiety. This compound has been profiled in high-throughput screening (HTS) campaigns against multiple targets, including regulator of G-protein signaling 4 (RGS4), the mu-type opioid receptor (MOR-1), and ADAM17 . However, publicly available, peer-reviewed quantitative biological data specific to this exact structure are currently scarce, placing it in an early-stage research tool category rather than a well-characterized probe.

Why In-Class Substitution of 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide Carries Undefined Risk for Research Continuity


The pyridazinylthioacetamide chemotype displays high sensitivity to peripheral substituent modifications, a hallmark demonstrated by the HIV-1 NNRTI series where subtle aryl variations shift EC₅₀ values from >5 µM to 0.046 µM [1]. The target compound uniquely combines a 3,4-dimethoxyphenyl donor at the pyridazine 6-position and an unsubstituted thiazol-2-yl acceptor on the acetamide. Closely related analogs such as 2-(6-pyridin-2-ylpyridazin-3-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide (CAS 894001-55-9) replace the dimethoxyphenyl with a pyridyl ring, altering both lipophilicity (cLogP shift) and hydrogen-bonding capacity, while 2-{6-(3,4-dimethoxyphenyl)pyridazin-3-ylsulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 893993-49-2) substitutes the thiazole for a thiadiazole, changing heteroatom positioning [1]. These structural divergences predict non-interchangeable target engagement profiles, making CAS 893993-30-1 a distinct chemical entity that cannot be replaced by generic in-class analogs without risking loss of specific biological signal.

Quantitative Differentiation Evidence for 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide (893993-30-1)


Structural Differentiation from the Nearest Pyridinyl Analog: Predicted Physicochemical Profile Shift

The target compound (CAS 893993-30-1) differs from its closest commercially cataloged analog, 2-(6-pyridin-2-ylpyridazin-3-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide (CAS 894001-55-9), by substitution of the 6-pyridyl group with a 6-(3,4-dimethoxyphenyl) group. This replacement introduces two methoxy substituents, increasing the molecular weight from 329.4 Da to 388.5 Da . The added methoxy groups serve as hydrogen-bond acceptors, a feature absent in the pyridinyl analog, and are predicted to alter lipophilicity (estimated XLogP shift) and steric bulk at a critical vector off the pyridazine core. In the context of the pyridazinylthioacetamide class, where SAR studies show that aryl substituent identity at the pyridazine 6-position directly governs antiviral potency (EC₅₀ range: 0.046–5.46 µM) [1], this structural departure establishes the compound as a non-substitutable chemical entity.

Lipophilicity Hydrogen Bonding Pyridazine Thiazole Drug-likeness

Differentiation from the Thiadiazole Isostere: Heterocycle-Dependent Bioactivity Potential

A structurally congeneric compound, 2-{6-(3,4-dimethoxyphenyl)pyridazin-3-ylsulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 893993-49-2), replaces the target compound's thiazole ring with a 5-ethyl-1,3,4-thiadiazole. While both share the 3,4-dimethoxyphenyl-pyridazine-thioacetamide scaffold, the thiadiazole introduces an additional endocyclic nitrogen at position 4, altering ring electronics and hydrogen-bonding topology [1]. In broader medicinal chemistry literature, thiazole and 1,3,4-thiadiazole are recognized as non-equivalent bioisosteres; for instance, in kinase inhibitor programs, thiazole-to-thiadiazole replacement has been shown to shift selectivity profiles across the kinome [2]. The target compound's thiazole ring preserves an N–C–S pharmacophoric triangle that is disrupted in the thiadiazole, making cross-substitution ill-advised when thiazole-specific interactions (e.g., with hinge-region residues) are hypothesized.

Bioisosterism Thiadiazole Thiazole Pyridazine Kinase Inhibition

HTS Profiling Footprint: Multi-Target Screening Data Differentiates from Unexplored Intra-Class Analogs

Unlike most closely related pyridazinylthioacetamides for which no public screening data exist, CAS 893993-30-1 has been tested in at least three distinct HTS assays: (i) a cell-based primary HTS for regulator of G-protein signaling 4 (RGS4) modulators (Johns Hopkins Ion Channel Center); (ii) a luminescence-based cell-based primary HTS for mu-type opioid receptor (MOR-1) agonists (Scripps Research Institute); and (iii) a QFRET-based biochemical HTS for ADAM17 (TACE) exosite inhibitors (Scripps) . While individual assay outcome data (percent activation/inhibition, AC₅₀/IC₅₀ values, and hit-calling thresholds) are not publicly disclosed in a structured format, the existence of this tri-target screening record provides an empirical anchor that is absent for analogs CAS 894001-55-9 and CAS 893993-49-2, which lack any documented bioassay history. This screening traceability matters for procurement decisions where continuity of an ongoing screening cascade or target-specific follow-up is at stake.

High-Throughput Screening RGS4 Opioid Receptor ADAM17 Drug Discovery

Class-Level Antiviral Potency: Pyridazinylthioacetamide Scaffold Validated as HIV-1 NNRTI Chemotype

The pyridazinylthioacetamide class, to which CAS 893993-30-1 belongs, has been validated as a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) scaffold. In a 2013 structure–activity relationship study, a focused library of pyridazinylthioacetamides inhibited HIV-1 strain IIIB replication with EC₅₀ values spanning 0.046–5.46 µM [1]. The most potent member (compound 8k) achieved EC₅₀ = 0.046 µM, CC₅₀ = 99.9 µM, and a selectivity index of 2,149, outperforming the reference drug nevirapine (EC₅₀ = 0.09 µM, SI > 1,111) in the same assay system. While CAS 893993-30-1 was not among the compounds explicitly reported in that publication, its structural compliance with the active pharmacophore—pyridazine-thioacetamide-thiazole—places it within the active chemical space. This class-level validation establishes a rational basis for procuring this specific compound for antiviral screening, particularly if the 3,4-dimethoxyphenyl substituent is hypothesized to enhance potency via additional hydrophobic or hydrogen-bonding contacts in the NNRTI binding pocket.

HIV-1 NNRTI EC50 Cytotoxicity Selectivity Index

Evidence-Grounded Application Scenarios for 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide (893993-30-1)


HIV-1 NNRTI Hit-Finding and Lead Optimization Campaigns

Given the validated pyridazinylthioacetamide NNRTI pharmacophore with sub-100 nM antiviral potency in cell-based assays [1], CAS 893993-30-1 can serve as a novel starting point for structure–activity relationship exploration. The 3,4-dimethoxyphenyl substituent at the pyridazine 6-position represents an unexplored vector in the published SAR landscape, offering the opportunity to map additional hydrophobic and hydrogen-bonding interactions within the NNRTI binding pocket.

RGS4 Modulator Screening for GPCR Signal Transduction Research

The documented primary cell-based HTS against RGS4 indicates that this compound has been evaluated in a G-protein signaling context. Laboratories investigating RGS proteins as therapeutic targets for neurological or cardiovascular disorders may procure this compound to replicate or extend the initial screening findings, leveraging the pre-existing assay compatibility data.

Mu-Opioid Receptor Agonist Profiling in Pain and Addiction Biology

The luminescence-based MOR-1 agonist screen entry positions CAS 893993-30-1 as a candidate for opioid receptor research. Given the clinical need for biased MOR agonists with reduced respiratory depression and addiction liability, this compound's unique dimethoxyphenyl-pyridazine-thiazole architecture may confer a distinct signaling bias profile worth characterizing.

ADAM17 (TACE) Inhibitor Discovery for Inflammation and Oncology

The QFRET-based ADAM17 exosite inhibitor HTS record suggests this compound may interact with a non-catalytic regulatory site on TACE. ADAM17 is a validated target in rheumatoid arthritis and cancer, and exosite inhibitors offer a strategy to achieve substrate-selective inhibition. Procurement of CAS 893993-30-1 enables follow-up biochemical validation.

Quote Request

Request a Quote for 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.